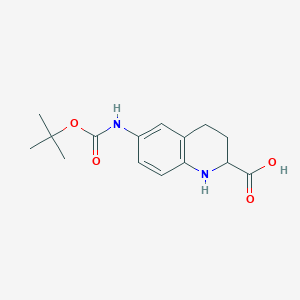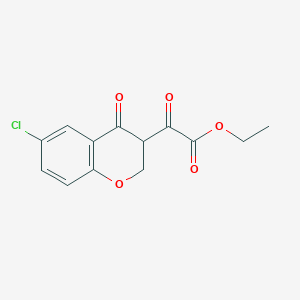
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound that belongs to the class of tert-butyloxycarbonyl-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Análisis De Reacciones Químicas
Types of Reactions
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amines or thiols.
Aplicaciones Científicas De Investigación
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
- 6-((tert-Butoxycarbonyl)amino)hexanoic acid
- 6-((tert-Butoxycarbonyl)amino)caproic acid
- N-(tert-Butoxycarbonyl)-6-aminohexanoic acid
Uniqueness
6-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its tetrahydroquinoline structure, which imparts distinct chemical properties compared to other Boc-protected amino acids. This structure allows for specific interactions in synthetic processes, making it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C15H20N2O4 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)16-10-5-7-11-9(8-10)4-6-12(17-11)13(18)19/h5,7-8,12,17H,4,6H2,1-3H3,(H,16,20)(H,18,19) |
Clave InChI |
USWIRHFZNSLPGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B11838512.png)

![9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B11838514.png)




